molecular formula C19H17NO5 B15033454 N-(4-methoxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide

N-(4-methoxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide

Cat. No.: B15033454
M. Wt: 339.3 g/mol
InChI Key: NIXPMWAJMHPKFB-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxyphenyl group and a chromenyl group, which are linked through an acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxyaniline and 4-methyl-2-oxo-2H-chromene-6-ol.

    Formation of Acetamide: The 4-methoxyaniline is reacted with acetic anhydride to form N-(4-methoxyphenyl)acetamide.

    Coupling Reaction: The N-(4-methoxyphenyl)acetamide is then coupled with 4-methyl-2-oxo-2H-chromene-6-ol using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the chromenyl moiety can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced chromenyl derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide would depend on its specific biological activity. Generally, it may involve:

    Molecular Targets: Interaction with specific enzymes, receptors, or proteins.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)acetamide: Lacks the chromenyl group.

    2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide: Lacks the methoxyphenyl group.

Uniqueness

N-(4-methoxyphenyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide is unique due to the presence of both the methoxyphenyl and chromenyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(4-methyl-2-oxochromen-6-yl)oxyacetamide

InChI

InChI=1S/C19H17NO5/c1-12-9-19(22)25-17-8-7-15(10-16(12)17)24-11-18(21)20-13-3-5-14(23-2)6-4-13/h3-10H,11H2,1-2H3,(H,20,21)

InChI Key

NIXPMWAJMHPKFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)OCC(=O)NC3=CC=C(C=C3)OC

solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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